N-(3,5-dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
N-(3,5-Dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzopyran ring system.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with substituted groups on the dichlorophenyl ring.
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the benzopyran ring.
Hydrolysis: Carboxylic acids and amines resulting from amide bond cleavage.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with a benzamide core.
Uniqueness
N-(3,5-Dichlorophenyl)-6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to the presence of the fluorine atom and the benzopyran ring system, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10Cl2FNO3 |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2FNO3/c17-8-3-9(18)5-11(4-8)20-16(22)15-7-13(21)12-6-10(19)1-2-14(12)23-15/h1-6,15H,7H2,(H,20,22) |
InChI Key |
XRUDZRXZKCYWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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